5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
Description
5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a fused heterocyclic compound characterized by a thiadiazole ring annulated with a pyrimidinone core. Its structure features a sulfur-containing thiadiazole moiety and a pyrimidinone system with an ethyl substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive heterocycles, such as cytokinin analogs and kinase inhibitors .
Properties
CAS No. |
61457-14-5 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
5-ethyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4OS/c1-2-3-7-5(11)4-6(8-3)12-10-9-4/h2H2,1H3,(H,7,8,11) |
InChI Key |
COUZDXWEUBROIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
Core Heterocycle Influence: Thiadiazolo-pyrimidinones (e.g., the target compound) exhibit sulfur-based reactivity, which contrasts with oxazolo- or triazolo-pyrimidinones. For example, oxazolo derivatives (e.g., compound №2 in Table 1) show cytokinin-like activity due to their nitrogen-oxygen heterocycle, which mimics plant hormone structures . Triazolo-pyrimidinones (e.g., compound 4 from ) demonstrate anticancer activity, likely due to their ability to interact with nucleotide-binding enzymes .
Substituent Effects: Ethyl vs. Thione vs. Thioether Groups: Thione-containing derivatives (e.g., 5,7-dimethyl-6-thione) exhibit distinct reactivity in nucleophilic substitutions, whereas thioether groups (e.g., 5-(ethylthio)triazolo-pyrimidinone) enable further functionalization via alkylation or glycosylation .
Biological Activity Trends: Anticancer Activity: Triazolo-pyrimidinones with ethylthio and sugar moieties (e.g., compound 4 and its glycosides) showed moderate activity against MCF-7 cells (74% yield in synthesis; 75–79% activity in derivatives) . Cytokinin-like Activity: Oxazolo-pyrimidinones (e.g., compound №2) outperformed natural cytokinins like kinetin in promoting plant biomass growth (54% higher than control) .
Stability and Reactivity
- Thiadiazolo-pyrimidinones are prone to ring-opening reactions under strong acidic or basic conditions due to the labile sulfur-nitrogen bonds .
- Triazolo-pyrimidinones exhibit greater stability, enabling functionalization at the N3 position (e.g., 4-methoxybenzyl protection in compound 4) without ring degradation .
Biological Activity
5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one, with the CAS number 61457-14-5, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activities, including data tables and case studies that illustrate its pharmacological effects.
- Molecular Formula: C6H6N4OS
- Molecular Weight: 166.19 g/mol
- Structure: The compound features a thiadiazolo-pyrimidine core, which is significant in conferring various biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
-
Anticancer Properties
- The compound has also been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cell lines.
- Case Study: A study conducted on human breast cancer (MCF-7) cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM).
-
Anti-inflammatory Effects
- There is evidence that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study: In an animal model of inflammation, administration of the compound reduced levels of TNF-alpha and IL-6 significantly compared to the control group.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be attributed to:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways: It may affect signaling pathways related to inflammation and apoptosis.
Data Summary
| Biological Activity | Target Organism/Cell Line | Assay Type | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC | 50 µg/mL |
| Antimicrobial | Escherichia coli | MIC | 75 µg/mL |
| Anticancer | MCF-7 (breast cancer) | IC50 | 15 µM |
| Anti-inflammatory | Animal model | Cytokine assay | Reduced TNF-alpha and IL-6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
